Regiochemical Differentiation: [2,3-c] vs [3,2-c] Thienopyridinone Core Dictates Target Pathway and Therapeutic Indication
The [2,3-c] ring fusion pattern of the target compound directs synthetic intermediates toward H3 receptor modulators for obesity, while the [3,2-c] regioisomer (CAS 109904-26-9) is utilized in Prasugrel synthesis for platelet P2Y12 antagonism. In glucose-6-phosphatase inhibitor research, both core systems demonstrated equipotent activity with IC50 values down to 140 nM, indicating that the ring fusion pattern does not affect potency within that target class but critically determines which biological target and therapeutic indication the final compounds address [1]. The target compound's [2,3-c] scaffold is explicitly claimed in US20080146559A1 for H3 receptor modulation, whereas no H3 receptor claims exist for the [3,2-c] series [2].
| Evidence Dimension | Ring fusion pattern and associated therapeutic target pathway |
|---|---|
| Target Compound Data | [2,3-c] thienopyridinone core; claimed for H3 receptor antagonism/inverse agonism (obesity, metabolic disorders) in US20080146559A1 |
| Comparator Or Baseline | CAS 109904-26-9: [3,2-c] thienopyridinone core; established as Prasugrel Impurity H, used in antiplatelet (P2Y12) drug synthesis. Glucose-6-phosphatase: both cores equipotent (IC50 down to 140 nM). |
| Quantified Difference | Equipotent for glucose-6-phosphatase (IC50 ~140 nM for both cores); divergent therapeutic pathways: H3/obesity vs. P2Y12/antiplatelet |
| Conditions | Glucose-6-phosphatase catalytic site inhibition assay; Patent claims analysis |
Why This Matters
For H3 receptor-targeted drug discovery programs, the [2,3-c] core is non-substitutable with the [3,2-c] analog, as the ring fusion pattern governs target selectivity and downstream therapeutic indication.
- [1] Madsen P, Lundbeck JM, Jakobsen P, et al. The discovery of the first class of potent glucose-6-phosphatase catalytic site inhibitors, substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorg Med Chem Lett. 2000;10(24):2761-2764. View Source
- [2] Chen L, Lai WW, Nettekoven M, Roche O, Zheng D. 4,5,6,7-Tetrahydro-Thieno [2,3-C] Pyridine Derivatives. US Patent US20080146559A1, 2008. Claims: compounds of formula I as H3 receptor antagonists/inverse agonists for obesity and metabolic disorders. View Source
